Methyl 2-({[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: This is achieved by reacting 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The benzoxazole core is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the compound undergoes esterification with methanol in the presence of a catalyst to form the methyl ester.
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at the positions ortho to the nitrogen atom.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar compounds to METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE include:
Benzoxazole: The parent compound, which lacks the sulfanyl and acetyl groups.
2-Phenylbenzoxazole: A derivative with a phenyl group at the 2-position.
5,7-Dichloro-2-methylbenzoxazole: A similar compound with chlorine substituents at the 5 and 7 positions.
The uniqueness of METHYL 2-({2-[(5,7-DICHLORO-6-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2N2O4S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
methyl 2-[[2-[(5,7-dichloro-6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-9-11(19)7-13-16(15(9)20)26-18(22-13)27-8-14(23)21-12-6-4-3-5-10(12)17(24)25-2/h3-7H,8H2,1-2H3,(H,21,23) |
InChI Key |
STUMLWQVOWCFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)OC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)Cl |
Origin of Product |
United States |
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